molecular formula C12H16BrNO2 B8472138 2-(3-Bromo-4-methoxy-benzyl)-morpholine

2-(3-Bromo-4-methoxy-benzyl)-morpholine

Cat. No. B8472138
M. Wt: 286.16 g/mol
InChI Key: LBOUKUJFJRCKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07323466B2

Procedure details

N-Boc-2-(4-methoxybenzyl)morpholine was prepared using the same procedure as described for example 9, intermediate (a), but starting with racemic epichlorohydrin. N-Boc-2-(4-methoxybenzyl) (0.16 mmol) was dissolved in dichloromethane (1.5 mmol) and N-bromosuccinimide (28 mg, 0.16 mmol) added. The reaction was shaken for 18 hrs at room temperature and then further N-bromosuccinimide (11 mg, 0.06 mmol) added. The reaction was shaken for a further 2 hrs, Na2S2O3 (10% w/v aqueous solution, 1 mL) added and the mixture shaken for 40 minutes. The mixture was poured on to an HMN column (25 g) and washed with dichloromethane (10 mL) and the liquors concentrated in vacuo. The residue was dissolved in dichloromethane (1.5 mL), treated with TFA (1 mL) and shaken for 90 minutes at room temperature. The reaction mixture was added directly to an SCX-2 column (5 g) and washed with dichloromethane (2 mL×2) and methanol (2 mL). The SCX-2 column was then washed with ammonia (2N in methanol, 3×2 mL and 2×2.5 mL). Combined ammonia washes were concentrated in vacuo. The residue was dissolved in IPA (2 mL) and diethyl ether (2 mL) and treated with MP-carbonate (3.1 mmol/g, 300 mg) and shaken for 30 minutes. The suspensions were filtered and the concentrated in vacuo to yield the desired 2-(3-Bromo-4-methoxy-benzyl)-morpholine example 72, as a beige gum (18 mg).
Name
intermediate ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mmol
Type
reactant
Reaction Step Three
Quantity
28 mg
Type
reactant
Reaction Step Four
Quantity
11 mg
Type
reactant
Reaction Step Five
Name
Na2S2O3
Quantity
1 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][O:11][C@H:10]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17](C=CC3C=NC=CC=3)[CH:16]=2)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:29]([CH:31]1[O:33][CH2:32]1)Cl.ClCCl.[Br:37]N1C(=O)CCC1=O.[O-]S([O-])(=S)=O.[Na+].[Na+]>>[C:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][C:15]2[CH:16]=[CH:17][C:18]([O:33][CH3:32])=[CH:19][CH:20]=2)[CH2:9]1)([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2].[Br:37][C:17]1[CH:16]=[C:15]([CH:20]=[CH:29][C:31]=1[O:33][CH3:32])[CH2:14][CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1 |f:4.5.6|

Inputs

Step One
Name
intermediate ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C[C@H](OCC1)CC1=CC(=CC=C1)C=CC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
1.5 mmol
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
28 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Five
Name
Quantity
11 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Six
Name
Na2S2O3
Quantity
1 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was shaken for 18 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was shaken for a further 2 hrs
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture shaken for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
The mixture was poured on to an HMN column (25 g)
WASH
Type
WASH
Details
washed with dichloromethane (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the liquors concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (1.5 mL)
ADDITION
Type
ADDITION
Details
treated with TFA (1 mL)
STIRRING
Type
STIRRING
Details
shaken for 90 minutes at room temperature
Duration
90 min
ADDITION
Type
ADDITION
Details
The reaction mixture was added directly to an SCX-2 column (5 g)
WASH
Type
WASH
Details
washed with dichloromethane (2 mL×2) and methanol (2 mL)
WASH
Type
WASH
Details
The SCX-2 column was then washed with ammonia (2N in methanol, 3×2 mL and 2×2.5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combined ammonia washes were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in IPA (2 mL)
ADDITION
Type
ADDITION
Details
diethyl ether (2 mL) and treated with MP-carbonate (3.1 mmol/g, 300 mg)
STIRRING
Type
STIRRING
Details
shaken for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspensions were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(OCC1)CC1=CC=C(C=C1)OC
Name
Type
product
Smiles
BrC=1C=C(CC2CNCCO2)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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